

# Molecular structure and CAS number of tri-ocresyl phosphate

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An In-depth Technical Guide to Tri-o-cresyl Phosphate: Molecular Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of tri-o-cresyl phosphate (TOCP), with a particular focus on its molecular structure, chemical and physical properties, synthesis, analytical methods for its detection, and the mechanisms of its neurotoxicity. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

#### **Molecular Structure and Identification**

Tri-o-cresyl phosphate is an organophosphate ester, specifically the triester of phosphoric acid and o-cresol. It is one of the three symmetric isomers of tricresyl phosphate (TCP), the others being tri-m-cresyl phosphate (TMCP) and tri-p-cresyl phosphate (TPCP). Commercial tricresyl phosphate is often a mixture of these isomers.[1][2] The ortho-isomer, TOCP, is particularly notable for its neurotoxicity.[1][2]

Molecular Formula: C21H21O4P

#### CAS Number:

• Tri-o-cresyl phosphate (TOCP): 78-30-8[1]

Tricresyl phosphate (mixed isomers): 1330-78-5[1]



Synonyms: Phosphoric acid, tris(2-methylphenyl) ester; Tri-o-tolyl phosphate; o-Cresyl phosphate.

# **Physicochemical Properties**

TOCP is a colorless to pale yellow, odorless, viscous liquid at room temperature.[1] It is virtually insoluble in water but soluble in many organic solvents.[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	368.36 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Odorless	[1]
Melting Point	11 °C	
Boiling Point	275-280 °C	_
Flash Point	230 °C	_
Density	1.162 g/mL	_
Water Solubility	Insoluble	[1]
Solubility in Organic Solvents	Soluble in ethanol, ether, toluene, hexane	[1]

# Synthesis of Tri-o-cresyl Phosphate General Reaction

The synthesis of tri-o-cresyl phosphate typically involves the reaction of o-cresol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl<sub>3</sub>). The overall reaction is as follows:

 $3 \text{ CH}_3\text{C}_6\text{H}_4\text{OH} + \text{POCl}_3 \rightarrow (\text{CH}_3\text{C}_6\text{H}_4\text{O})_3\text{PO} + 3 \text{ HCl}$ 

Anhydrous aluminum chloride (AlCl<sub>3</sub>) is often used as a catalyst to facilitate the reaction.



## **Experimental Protocol for Laboratory Synthesis**

The following protocol is a generalized procedure for the laboratory synthesis of tri-o-cresyl phosphate:

- Reaction Setup: A reaction flask equipped with a reflux condenser, a dropping funnel, and a
  mechanical stirrer is charged with o-cresol and a catalytic amount of anhydrous aluminum
  chloride.
- Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added dropwise to the stirred mixture of o-cresol and catalyst. The reaction is exothermic, and the temperature should be controlled.
- Reaction Conditions: The reaction mixture is heated to facilitate the completion of the
  reaction. The temperature and reaction time can vary, but a typical procedure involves
  heating at a specific temperature for several hours. During the reaction, hydrogen chloride
  gas is evolved and should be scrubbed.

#### Purification:

- Neutralization: After the reaction is complete, the crude product is washed with a dilute aqueous sodium hydroxide solution to remove any unreacted cresol and acidic byproducts.
- Washing: The organic layer is then washed with water until neutral.
- Drying: The washed product is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
- Distillation: The final product is purified by vacuum distillation to remove any remaining impurities and obtain pure tri-o-cresyl phosphate.

# **Analytical Methodology**

Several analytical techniques are employed for the detection and quantification of tri-o-cresyl phosphate in various matrices, including biological samples, edible oils, and environmental samples.



## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a widely used and highly sensitive method for the analysis of TOCP.

Sample Preparation (General Steps):

- Extraction: The sample is extracted with a suitable organic solvent, such as acetonitrile or diethyl ether.[3]
- Clean-up: The extract may require a clean-up step to remove interfering substances. This
  can be achieved using solid-phase extraction (SPE).
- Concentration: The cleaned extract is concentrated to a smaller volume before injection into the GC-MS system.

GC-MS Parameters (Illustrative):

- Gas Chromatograph (GC):
  - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
  - o Carrier Gas: Helium at a constant flow rate.
  - Inlet: Split/splitless injector.
  - Temperature Program: An appropriate temperature program is used to separate TOCP from other components in the sample.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI).
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TOCP.

# **Thin-Layer Chromatography (TLC)**

TLC can be used as a screening method for the detection of TOCP.



#### Protocol:

- · Stationary Phase: Silica gel plates.
- Mobile Phase: A mixture of non-polar and polar solvents, such as isooctane and ethyl acetate.[3]
- Visualization: The spots can be visualized by spraying with a suitable reagent, such as 2,6-dichloroquinone chloroimide, followed by heating.[3]

## **Neurotoxicity of Tri-o-cresyl Phosphate**

The primary toxic effect of tri-o-cresyl phosphate is organophosphate-induced delayed neuropathy (OPIDN), a debilitating neurological disorder characterized by a delayed onset of paralysis.

## **Mechanism of Neurotoxicity**

The neurotoxicity of TOCP is initiated by its metabolic activation in the liver by cytochrome P450 enzymes. This process generates a highly reactive cyclic metabolite, cresyl saligenin phosphate. This metabolite is the key player in the subsequent toxic cascade.

The primary molecular target of cresyl saligenin phosphate is Neuropathy Target Esterase (NTE), an enzyme located in the endoplasmic reticulum of neurons. The inhibition of NTE is a critical initiating event in OPIDN. The subsequent "aging" of the inhibited NTE, which involves the cleavage of one of the cresyl groups, is thought to be the irreversible step that commits the neuron to degeneration.

Following the irreversible inhibition of NTE, a complex cascade of downstream events is triggered, leading to axonal degeneration. These events include:

- Disruption of Calcium Homeostasis: Alterations in intracellular calcium levels.
- Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to energy deficits.
- Cytoskeletal Abnormalities: Disorganization of neurofilaments and microtubules, which are essential for axonal structure and transport.



 Activation of Proteases: Increased activity of calcium-activated proteases, which can degrade cellular components.

These pathological changes ultimately result in the "dying-back" axonopathy characteristic of OPIDN, where the distal parts of the longest and largest diameter axons are the first to degenerate.

## **Signaling Pathway of TOCP-Induced Neurotoxicity**



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Caption: TOCP Neurotoxicity Signaling Pathway.

This guide provides a foundational understanding of the key technical aspects of tri-o-cresyl phosphate. For researchers and professionals working with this compound, a thorough understanding of its properties and toxicological profile is essential for safe handling and for advancing research in neurotoxicology and drug development.

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